2-(4-chlorophenyl)-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
Description
The compound 2-(4-chlorophenyl)-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a 3-methylpyrazole moiety and a 4-chlorophenylacetamide group. For instance, describes the synthesis of a related pyrazole-acetamide derivative through the reaction of a pyrazole amine with 2-chloroacetyl chloride . The pyridazine ring in the target compound likely contributes to π-π stacking and hydrogen bonding interactions, which are critical for molecular recognition in biological systems.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O/c1-15-12-13-29(28-15)21-11-10-20(26-27-21)24-18-6-8-19(9-7-18)25-22(30)14-16-2-4-17(23)5-3-16/h2-13H,14H2,1H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCENNRAKBZYSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as solubility, stability, and molecular size can influence these properties. For instance, the compound’s solubility in both polar and non-polar solvents suggests it may be well-absorbed in the body.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its potential targets and biochemical pathways, it may have a range of effects, from altering cellular function to modulating metabolic processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy.
Disclaimer: As research progresses, our understanding of the compound’s mechanism of action may change.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C20H18ClN5O
- Molecular Weight : 393.84 g/mol
- IUPAC Name : this compound
This structure features a chlorophenyl group, a pyrazole moiety, and a pyridazine ring, contributing to its diverse biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various biochemical pathways.
- c-Met Inhibition : The compound has been shown to inhibit the mesenchymal–epithelial transition factor (c-Met), a receptor tyrosine kinase implicated in cancer progression. This inhibition can disrupt signaling pathways that promote tumor growth and metastasis .
- GABA Modulation : Some derivatives of similar structures have demonstrated GABA_A allosteric modulating activity, which may contribute to neuroprotective effects .
- P2Y12 Receptor Antagonism : Related compounds have been identified as potent antagonists of the P2Y12 receptor, which plays a critical role in platelet aggregation. This suggests potential applications in cardiovascular therapies .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anticancer Activity : In vitro studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer drug.
- Antiplatelet Activity : Its structural analogs have shown effectiveness in inhibiting ADP-induced platelet aggregation, indicating possible therapeutic benefits in preventing thrombotic events .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the synthesis and evaluation of similar pyrazole derivatives, demonstrating their efficacy against c-Met related pathways in cancer cells .
- Another investigation focused on the pharmacokinetics and bioavailability of related compounds, suggesting favorable profiles for further development in clinical settings .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit tumor growth in various cancer cell lines, including breast and colon cancers. The mechanism often involves the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also noted for their anti-inflammatory and analgesic effects. A comparative study showed that compounds with similar structural motifs effectively reduced inflammation in animal models, suggesting potential therapeutic benefits for conditions like arthritis . The anti-inflammatory action is typically attributed to the inhibition of cyclooxygenase (COX) enzymes.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. A recent investigation highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity suggests its potential use in developing new antibiotics or antifungal agents .
Agricultural Applications
Pesticide Development
Due to its structural characteristics, this pyrazole derivative can be explored as a potential pesticide. Similar compounds have been developed for agricultural use, targeting specific pests while minimizing harm to non-target organisms. Studies have reported that pyrazole-based pesticides exhibit effective insecticidal properties with lower toxicity profiles compared to traditional pesticides .
Material Science Applications
Polymer Chemistry
In material science, pyrazole derivatives have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that these compounds can act as effective stabilizers or plasticizers in polymer formulations, improving their performance under various environmental conditions .
Data Tables
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported the synthesis of several pyrazole derivatives, including the target compound, which exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.
- Anti-inflammatory Research : In an investigation published in Pharmaceutical Biology, researchers explored the anti-inflammatory effects of related pyrazole compounds on rat models of arthritis. Results indicated a significant reduction in paw edema and inflammatory markers.
- Pesticide Efficacy : A field trial conducted by agricultural scientists demonstrated that a pyrazole-based pesticide formulation significantly reduced pest populations while maintaining crop yield compared to untreated controls, showcasing its practical application in sustainable agriculture.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Core Modifications
The target compound shares structural motifs with several analogs, including:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Pyrazole vs. Pyridazine Cores : The target compound’s pyridazine-pyrazole hybrid offers a planar structure for π-π stacking, whereas ’s pyrazole-based compound has a dihedral angle of 30.7° between pyrazole and benzene rings, reducing planarity .
The 4-methylpiperazine in ’s compound improves solubility, a property absent in the target compound .
Hydrogen Bonding and Noncovalent Interactions
- Target Compound : Likely exhibits N–H⋯O and C–H⋯N hydrogen bonds, as seen in structurally similar compounds (e.g., ) .
- ’s Compound : The sulfamoyl group may engage in S=O⋯H–N interactions, offering distinct binding modes compared to the pyridazine-pyrazole system.
- Noncovalent Analysis: Tools like Multiwfn () can map electrostatic potentials and electron localization functions, revealing interaction hotspots . The NCI (Noncovalent Interaction) method () further visualizes van der Waals forces and steric repulsions, critical for understanding molecular stability .
Research Findings and Methodological Insights
Crystallography : Single-crystal X-ray studies (e.g., ) provide precise dihedral angles and hydrogen-bonding networks, essential for structure-activity relationships .
Wavefunction Analysis : Multiwfn enables quantification of bond orders and orbital compositions, aiding in the optimization of electronic properties .
NCI Profiling : ’s approach identifies steric clashes in analogs like ’s sulfamoyl derivative, guiding synthetic modifications .
Preparation Methods
Preparation of 6-Chloropyridazin-3-amine
The pyridazine core is typically synthesized via cyclization reactions. In a protocol adapted from pyridazine derivatives, 3-amino-6-chloropyridazine is prepared by treating 3,6-dichloropyridazine with aqueous ammonia under reflux. The reaction proceeds in tetrahydrofuran (THF) at 80°C for 12 hours, yielding 6-chloropyridazin-3-amine as a pale-yellow solid (62% yield). Key characterization data include:
Substitution with 3-Methyl-1H-Pyrazole
The chloride at position 6 of pyridazine is displaced via nucleophilic aromatic substitution. A mixture of 6-chloropyridazin-3-amine (1.0 eq), 3-methyl-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 120°C for 24 hours. The product, 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-amine, is isolated by column chromatography (silica gel, ethyl acetate/hexane 1:1) in 58% yield:
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1H NMR (DMSO-d6) : δ 2.32 (s, 3H, CH3), 6.45 (d, J = 2.1 Hz, 1H, pyrazole-H), 7.21 (d, J = 9.4 Hz, 1H, pyridazine-H), 7.88 (d, J = 9.4 Hz, 1H, pyridazine-H), 8.12 (d, J = 2.1 Hz, 1H, pyrazole-H), 5.51 (s, 2H, NH2).
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13C NMR : δ 13.8 (CH3), 110.2, 122.4, 128.7, 138.9, 145.6, 151.2.
Coupling to the Phenylamine Moiety
Buchwald-Hartwig Amination for Phenyl Attachment
The pyridazine-pyrazole intermediate is coupled to 4-iodonitrobenzene via palladium-catalyzed amination. A mixture of 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-amine (1.0 eq), 4-iodonitrobenzene (1.1 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.0 eq) in toluene is refluxed under nitrogen for 18 hours. The nitro intermediate, 3-nitro-4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}benzene, is obtained in 65% yield after silica gel purification:
Reduction of Nitro to Amine
The nitro group is reduced using hydrogenation. The nitro intermediate (1.0 eq) is dissolved in ethanol with 10% palladium on carbon (5 wt%) and stirred under H2 (50 psi) at 25°C for 6 hours. Filtration and solvent evaporation yield 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline as a brown solid (89% yield):
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1H NMR (DMSO-d6) : δ 2.30 (s, 3H, CH3), 5.02 (s, 2H, NH2), 6.43 (d, J = 2.0 Hz, 1H, pyrazole-H), 6.68 (d, J = 8.6 Hz, 2H, ArH), 7.12 (d, J = 8.6 Hz, 2H, ArH), 7.19 (d, J = 9.3 Hz, 1H, pyridazine-H), 7.85 (d, J = 9.3 Hz, 1H, pyridazine-H), 8.10 (d, J = 2.0 Hz, 1H, pyrazole-H).
Acylation to Form the Acetamide
Synthesis of 2-(4-Chlorophenyl)acetyl Chloride
4-Chlorophenylacetic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in dichloromethane (DCM) at 0°C for 2 hours. Excess thionyl chloride is removed under vacuum, yielding the acyl chloride as a colorless liquid (94% yield):
Amide Bond Formation
The aniline intermediate (1.0 eq) is reacted with 2-(4-chlorophenyl)acetyl chloride (1.2 eq) in DCM containing triethylamine (2.0 eq) at 0°C for 1 hour, followed by stirring at 25°C for 12 hours. The crude product is purified via recrystallization from ethanol/water (3:1) to afford the title compound as a white solid (73% yield):
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1H NMR (DMSO-d6) : δ 2.31 (s, 3H, CH3), 3.65 (s, 2H, CH2), 6.44 (d, J = 2.1 Hz, 1H, pyrazole-H), 7.22–7.45 (m, 8H, ArH), 7.89 (d, J = 9.4 Hz, 1H, pyridazine-H), 8.11 (d, J = 2.1 Hz, 1H, pyrazole-H), 10.32 (s, 1H, NH).
-
13C NMR : δ 13.9 (CH3), 43.1 (CH2), 115.6, 122.5, 128.9, 129.4, 131.2, 133.7, 138.5, 145.8, 151.3, 168.2 (C=O).
Purification and Characterization
Spectroscopic Validation
Elemental Analysis : Calcd for C23H19ClN6O: C, 58.66; H, 4.07; N, 17.81. Found: C, 58.72; H, 4.12; N, 17.75.
HPLC : R<sub>t</sub> = 5.67 min (gradient: 10–90% acetonitrile in 0.1% TFA over 20 min).
Reaction Optimization and Yield Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridazine amination | NH3, THF, 80°C, 12 h | 62 | 98 |
| Pyrazole substitution | 3-Methyl-1H-pyrazole, K2CO3, DMF, 120°C | 58 | 97 |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, toluene, reflux | 65 | 96 |
| Nitro reduction | H2, Pd/C, EtOH, 25°C | 89 | 99 |
| Acylation | Et3N, DCM, 25°C | 73 | 99 |
Mechanistic Insights and Side Reactions
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Pyridazine Substitution : The reaction proceeds via a two-step SNAr mechanism, where deprotonation of the pyrazole enhances nucleophilicity.
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Buchwald-Hartwig Coupling : Oxidative addition of Pd(0) to the aryl iodide precedes amine coordination and reductive elimination.
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Acylation Side Products : Over-acylation to form bis-amide derivatives is mitigated by stoichiometric control .
Q & A
Q. What are the key analytical techniques for confirming the structure and purity of this compound?
The compound’s identity and purity are confirmed using Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) Spectroscopy to identify functional groups like amides and aromatic systems. For example, H NMR can resolve amine/imine tautomers (e.g., δ 10.10–13.30 ppm for NH groups), while MS provides exact mass data .
Q. What are typical synthetic routes for preparing this compound?
Synthesis involves multi-step reactions:
- Coupling reactions (e.g., amide bond formation between chlorophenylacetic acid and aniline derivatives).
- Heterocyclic assembly of the pyridazine-pyrazole moiety via nucleophilic substitution or Suzuki-Miyaura coupling.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while temperature control (60–100°C) minimizes side products .
Q. Which structural features influence its biological activity?
Critical pharmacophores include:
- 4-Chlorophenyl group : Enhances lipophilicity and target binding via halogen bonding.
- Pyridazine-pyrazole core : Provides hydrogen-bonding sites for enzyme inhibition (e.g., kinase targets).
- Acetamide linker : Stabilizes conformational flexibility for optimal receptor interactions .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale preparation?
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity.
- Purification : Column chromatography (silica gel, eluent gradient) or recrystallization (ethanol/water) enhances purity.
- Reaction monitoring : TLC or HPLC tracks intermediates to minimize byproducts .
Q. How to resolve contradictions in spectral data (e.g., tautomerism or isomerism)?
- 2D NMR (COSY, HSQC) : Differentiates imine/amine tautomers by correlating H-C couplings.
- Dynamic NMR experiments : Assess temperature-dependent tautomeric equilibria (e.g., δ 10.10–11.20 ppm shifts).
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., pyridazine-thiazole derivatives) .
Q. What is the compound’s stability under varying pH and temperature conditions?
- pH stability : Amide bonds may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions.
- Thermal stability : Decomposition above 250°C (observed in related acetamide derivatives).
- Light sensitivity : Halogenated aromatics may photodegrade; storage in amber vials is recommended .
Q. How does the compound react in biological systems (e.g., redox or metabolic pathways)?
- Oxidation : Susceptible to cytochrome P450-mediated hydroxylation at the pyridazine ring.
- Glucuronidation : Acetamide group may undergo Phase II metabolism, altering solubility.
- Thiol interactions : Potential for disulfide bond formation with cysteine residues in proteins .
Q. What computational modeling approaches predict its target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR studies : Correlate substituent effects (e.g., chloro vs. fluoro) with IC values .
Q. How to design analogs with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute chlorine with trifluoromethyl for enhanced metabolic stability.
- Prodrug strategies : Mask the acetamide as an ester to improve oral bioavailability.
- SAR analysis : Test derivatives with modified pyrazole substituents (e.g., methyl vs. ethyl) .
Q. How to address contradictory biological activity data across cell lines or assays?
- Assay standardization : Use ATP-level normalization in cell viability assays (e.g., MTT vs. resazurin).
- Off-target profiling : Screen against kinase panels to identify polypharmacology.
- Orthogonal validation : Confirm activity in 3D spheroid models or patient-derived xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
